An In-depth Technical Guide to m-PEG4-O-NHS Ester: A Versatile Tool for Bioconjugation
An In-depth Technical Guide to m-PEG4-O-NHS Ester: A Versatile Tool for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG4-O-NHS ester, also known as methyl-PEG4-N-hydroxysuccinimide ester, is a widely utilized crosslinking reagent in the fields of bioconjugation and drug delivery.[1] This compound features a monodisperse polyethylene (B3416737) glycol (PEG) chain of four units, capped with a methyl ether group at one end and a reactive N-hydroxysuccinimide (NHS) ester at the other. The PEG linker enhances the solubility and biocompatibility of the molecule it is attached to, while the NHS ester allows for efficient and specific covalent modification of primary amines on biomolecules such as proteins, peptides, and antibodies.[1][2] This guide provides a comprehensive overview of m-PEG4-O-NHS ester, including its chemical properties, reaction mechanism, experimental protocols, and key applications.
Core Properties and Specifications
m-PEG4-O-NHS ester is a valuable tool for researchers due to its well-defined structure and reliable reactivity. The key properties of this reagent are summarized in the table below.
| Property | Value | References |
| Synonyms | N-Succinimidyl 4,7,10,13-tetraoxatetradecanoate, 4,7,10,13-Tetraoxatetradecanoic acid N-succinimidyl ester, mPEG4-NHS ester | [1] |
| CAS Number | 622405-78-1 | [1][3] |
| Molecular Formula | C14H23NO8 | [1][4] |
| Molecular Weight | 333.33 g/mol | [3][4] |
| Appearance | Almost colorless clear liquid | [1] |
| Purity | ≥ 90-95% | [1][3] |
| Storage Conditions | Store at ≤ -4°C, desiccated | [1][5] |
Mechanism of Action: Amine-Reactive Conjugation
The utility of m-PEG4-O-NHS ester lies in the reactivity of the NHS ester group towards primary amines (-NH2). This reaction, known as acylation, results in the formation of a stable and irreversible amide bond.[6] Primary amines are abundant in biomolecules, primarily on the side chains of lysine (B10760008) residues and at the N-terminus of polypeptide chains, making them readily available targets for modification.[7]
The reaction proceeds optimally at a slightly basic pH, typically between 7 and 9.[6][7] Under these conditions, the primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the displacement of the N-hydroxysuccinimide leaving group and the formation of the amide bond. It is important to note that the NHS ester can also undergo hydrolysis in aqueous solutions, a competing reaction that becomes more significant at higher pH values.[7] Therefore, careful control of the reaction pH is crucial for efficient conjugation.
Key Applications in Research and Drug Development
The unique properties of m-PEG4-O-NHS ester make it a versatile reagent for a wide range of applications:
-
Bioconjugation: This is the most common application, where the reagent is used to attach PEG chains to proteins, antibodies, or peptides. This process, known as PEGylation, can improve the therapeutic properties of biomolecules by increasing their solubility, stability, and circulation time, while reducing their immunogenicity.[1]
-
Drug Delivery: By incorporating m-PEG4-O-NHS ester into drug delivery systems, researchers can enhance the pharmacokinetic profiles of therapeutic agents.[1] This can lead to more effective treatments with reduced side effects.
-
Antibody-Drug Conjugates (ADCs): In the development of ADCs, this reagent can be used to link cytotoxic drugs to antibodies, enabling targeted delivery to cancer cells while minimizing off-target toxicity.[1]
-
Surface Modification: m-PEG4-O-NHS ester can be used to modify the surfaces of materials to improve their biocompatibility or to attach biomolecules for diagnostic or research purposes.[7]
-
PROTAC Linkers: This molecule can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are novel therapeutic agents that induce the degradation of target proteins.[8]
Experimental Protocols
The following are generalized protocols for the use of m-PEG4-O-NHS ester in bioconjugation. It is important to optimize the reaction conditions for each specific application.
Protein PEGylation
-
Buffer Preparation: Ensure the protein solution is in an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH between 7.2 and 8.5. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a suitable buffer.[9]
-
Reagent Preparation: Immediately before use, dissolve the m-PEG4-O-NHS ester in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[10]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved m-PEG4-O-NHS ester to the protein solution while gently vortexing. The optimal molar ratio will depend on the protein and the desired degree of PEGylation and should be determined empirically.[9]
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.[9]
-
Quenching: To stop the reaction, add a quenching reagent that contains primary amines, such as Tris or glycine, to a final concentration that is in excess of the unreacted m-PEG4-O-NHS ester.
-
Purification: Remove the excess reagent and byproducts by dialysis, size-exclusion chromatography, or another suitable purification method.
Visualizing Key Processes
To better understand the structure, reaction, and workflow associated with m-PEG4-O-NHS ester, the following diagrams are provided.
Caption: Chemical structure of m-PEG4-O-NHS ester.
Caption: Reaction of m-PEG4-O-NHS ester with a primary amine.
Caption: A typical experimental workflow for protein PEGylation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. m-PEG4-NHS ester, 622405-78-1 | BroadPharm [broadpharm.com]
- 3. chemscene.com [chemscene.com]
- 4. m-PEG4-NHS ester | C14H23NO8 | CID 44622261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. MS(PEG)4 Methyl-PEG-NHS-Ester Reagent 100 mg | Buy Online | Thermo Scientific™ [thermofisher.com]
- 6. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 7. precisepeg.com [precisepeg.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
